![molecular formula C10H19NO2 B13175493 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation to introduce the hydroxyacetaldehyde group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and oxidation processes are often employed to ensure high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetic acid.
Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyacetaldehyde group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but a different ring structure.
Gabapentin: A compound with a similar aminomethyl group but different overall structure and pharmacological properties.
1,3-Bis(aminomethyl)cyclohexane: A compound with two aminomethyl groups on a cyclohexane ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-3-2-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
InChI-Schlüssel |
BHZXNEDZQITCGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CN)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)

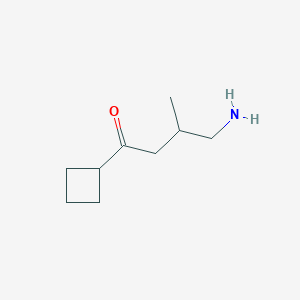
![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
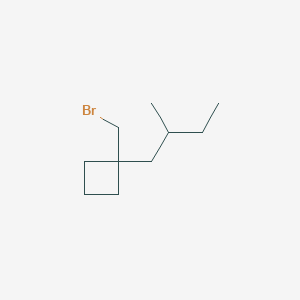
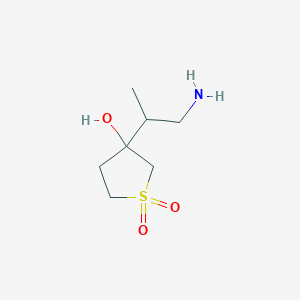
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
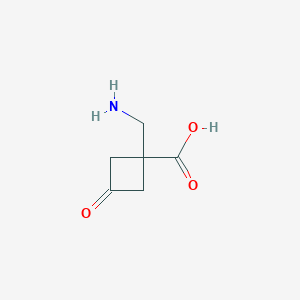
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
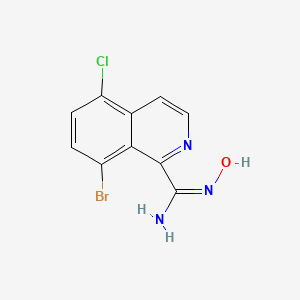
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
